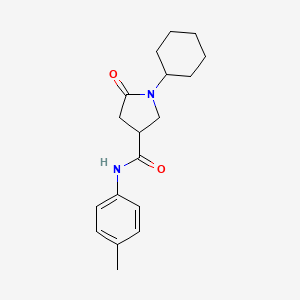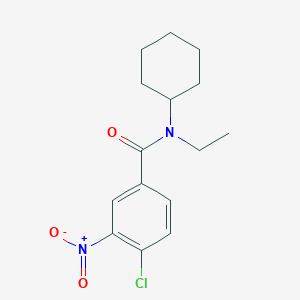![molecular formula C23H28N4O3S B11026840 N-(1-benzylpiperidin-4-yl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide](/img/structure/B11026840.png)
N-(1-benzylpiperidin-4-yl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-BENZYL-4-PIPERIDYL)-2-{4-[(METHYLSULFONYL)AMINO]-1H-INDOL-1-YL}ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its intricate molecular structure, which includes a piperidyl group, an indole moiety, and a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-BENZYL-4-PIPERIDYL)-2-{4-[(METHYLSULFONYL)AMINO]-1H-INDOL-1-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of the piperidyl and indole intermediates. One common synthetic route includes the following steps:
Formation of the Piperidyl Intermediate: The piperidyl intermediate can be synthesized by reacting 1-benzylpiperidine with appropriate reagents under controlled conditions.
Indole Intermediate Synthesis: The indole moiety is prepared through standard indole synthesis methods, which may involve Fischer indole synthesis or other established protocols.
Coupling Reaction: The piperidyl and indole intermediates are then coupled using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-BENZYL-4-PIPERIDYL)-2-{4-[(METHYLSULFONYL)AMINO]-1H-INDOL-1-YL}ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidyl and indole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1-BENZYL-4-PIPERIDYL)-2-{4-[(METHYLSULFONYL)AMINO]-1H-INDOL-1-YL}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-BENZYL-4-PIPERIDYL)-2-{4-[(METHYLSULFONYL)AMINO]-1H-INDOL-1-YL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(1-Benzyl-4-piperidyl)-N-benzylpropanamide: Structurally similar with a piperidyl and benzyl group.
N-(1-Benzyl-4-piperidinyl)benzamide: Contains a piperidyl and benzamide group.
Uniqueness
N-(1-BENZYL-4-PIPERIDYL)-2-{4-[(METHYLSULFONYL)AMINO]-1H-INDOL-1-YL}ACETAMIDE is unique due to the presence of the methanesulfonyl group and the indole moiety, which confer distinct chemical properties and potential biological activities not found in the similar compounds listed above.
Properties
Molecular Formula |
C23H28N4O3S |
|---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-[4-(methanesulfonamido)indol-1-yl]acetamide |
InChI |
InChI=1S/C23H28N4O3S/c1-31(29,30)25-21-8-5-9-22-20(21)12-15-27(22)17-23(28)24-19-10-13-26(14-11-19)16-18-6-3-2-4-7-18/h2-9,12,15,19,25H,10-11,13-14,16-17H2,1H3,(H,24,28) |
InChI Key |
HAYAGGGTCOTEPW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(4-fluorophenyl)-2-methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11026789.png)
![N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)-2-methoxybenzamide](/img/structure/B11026793.png)
![Ethyl 2-({[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11026794.png)
![2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-YL]amino}-6-methyl-4(3H)-pyrimidinone](/img/structure/B11026798.png)

![2-Ethoxy-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B11026809.png)

![N-[4-(benzyloxy)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B11026822.png)

![4-fluoro-N-[(2Z)-3-[(4-fluorophenyl)carbonyl]-4,5-diphenyl-1,3-oxazol-2(3H)-ylidene]benzamide](/img/structure/B11026833.png)
![7-methoxy-3-{2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl}-4-methyl-2H-chromen-2-one](/img/structure/B11026846.png)
